![molecular formula C12H19ClFN B1446825 1-(3-Fluorophenyl)hexan-1-amine hydrochloride CAS No. 1864057-32-8](/img/structure/B1446825.png)
1-(3-Fluorophenyl)hexan-1-amine hydrochloride
Overview
Description
1-(3-Fluorophenyl)hexan-1-amine hydrochloride, also known as 1-(3-Fluorophenyl)hexan-1-amine HCl, is an organic compound with the molecular formula C8H15ClFN. It is a colorless, crystalline solid with a melting point of 77-78 °C and a solubility of 1.2 g/100 mL in methanol. This compound has been studied extensively due to its potential applications in medicinal chemistry and drug discovery.
Scientific Research Applications
Pharmacology
1-(3-Fluorophenyl)hexan-1-amine hydrochloride: has been identified as a synthetic cathinone . Synthetic cathinones are known for their psychoactive properties and are often studied for their effects on the central nervous system, which can provide insights into the treatment of various neurological disorders.
Neuroscience
In neuroscience, this compound’s structural similarity to synthetic cathinones suggests potential applications in studying neurochemical pathways related to reward and addiction . It could serve as a tool for understanding the neurobiological mechanisms underlying substance use disorders.
Toxicology
Toxicological research on 1-(3-Fluorophenyl)hexan-1-amine hydrochloride is crucial due to its classification as a novel psychoactive substance (NPS) . Studies could focus on its toxicity profile, safety pharmacology, and potential for abuse, contributing to the development of therapeutic interventions and antidotes.
Medicinal Chemistry
In medicinal chemistry, the compound can be used to synthesize analogs and derivatives with potential therapeutic applications . Its manipulation could lead to the discovery of new drugs with improved efficacy and reduced side effects.
Analytical Chemistry
1-(3-Fluorophenyl)hexan-1-amine hydrochloride: can be used as a reference standard in analytical methods such as NMR, HPLC, LC-MS, and UPLC to ensure the accuracy and reliability of analytical results in drug testing and forensic analysis .
Biochemistry
Biochemical studies might explore the compound’s interaction with biological molecules, its metabolic pathways, and its effects on various biochemical processes within the body .
Chemical Engineering
In chemical engineering, the compound’s synthesis and purification processes can be optimized for large-scale production, which is essential for its application in research and potential therapeutic use .
Environmental Science
Environmental scientists could investigate the environmental impact of 1-(3-Fluorophenyl)hexan-1-amine hydrochloride , including its stability, degradation, and potential accumulation in ecosystems .
properties
IUPAC Name |
1-(3-fluorophenyl)hexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10;/h5-7,9,12H,2-4,8,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVAQMWQWCSEPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC(=CC=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)hexan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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